molecular formula C7H9N3O4 B13995002 2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol CAS No. 88876-98-6

2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol

Cat. No.: B13995002
CAS No.: 88876-98-6
M. Wt: 199.16 g/mol
InChI Key: ZCYGGQNUISTTBA-UHFFFAOYSA-N
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Description

2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol is a chemical compound that features both a nitroimidazole and an epoxide group. Compounds containing nitroimidazole are often studied for their potential applications in medicine, particularly in the treatment of infections and cancer. The epoxide group is known for its reactivity, making this compound interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol typically involves the reaction of a nitroimidazole derivative with an epoxide precursor. One common method might include the nucleophilic substitution of an epoxide with a nitroimidazole under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine, potentially altering the compound’s biological activity.

    Substitution: The epoxide ring can undergo nucleophilic substitution, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while nucleophilic substitution of the epoxide could produce a variety of substituted alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its antimicrobial and anticancer properties, particularly due to the presence of the nitroimidazole group.

    Industry: Potential use in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol would depend on its specific application. In a biological context, the nitroimidazole group can undergo bioreduction to form reactive intermediates that damage DNA, making it useful in antimicrobial and anticancer therapies. The epoxide group can react with nucleophiles in biological systems, potentially modifying proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal medication.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Epoxides: Various epoxide-containing compounds are used in chemical synthesis and industry.

Uniqueness

2-(2-Nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol is unique due to the combination of a nitroimidazole and an epoxide group within the same molecule

Properties

CAS No.

88876-98-6

Molecular Formula

C7H9N3O4

Molecular Weight

199.16 g/mol

IUPAC Name

2-(2-nitroimidazol-1-yl)-1-(oxiran-2-yl)ethanol

InChI

InChI=1S/C7H9N3O4/c11-5(6-4-14-6)3-9-2-1-8-7(9)10(12)13/h1-2,5-6,11H,3-4H2

InChI Key

ZCYGGQNUISTTBA-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(CN2C=CN=C2[N+](=O)[O-])O

Origin of Product

United States

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